5-Methyl-5-propyl-1,3-dioxan-2-one
Overview
Description
Synthesis Analysis
The synthesis of dioxane derivatives involves a variety of chemical reactions, showcasing the compound's versatility and the creative approaches chemists can employ. For instance, the synthesis of 2,3-dioxo-2,3-dihydrofurans and alkylidenebutenolides demonstrates the reactivity of 1,3-dicarbonyl compounds with oxalyl halides in the presence of magnesium chloride, yielding previously unknown compounds through regio- and stereospecific reactions (Saalfrank et al., 1991). Such methods highlight the synthetic flexibility and potential of dioxane derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of dioxane derivatives is a key factor in understanding their reactivity and potential applications. X-ray diffraction analysis provides detailed insights into the compound's structure, such as the crystal and molecular structure of specific derivatives. This analytical technique is crucial for confirming the configurations of synthesized compounds and for guiding further synthetic applications (Gabriele et al., 2006).
Scientific Research Applications
Organocatalytic Asymmetric Michael Addition : A study demonstrated the use of 2,2-dimethyl-1,3-dioxan-5-one in organocatalytic asymmetric Michael addition reactions to yield polyfunctional nitro ketones (Enders & Chow, 2006).
Polymerization for Biomedical Applications : 1,3-Dioxan-2-one can be polymerized to create high molecular weight poly(trimethylene carbonate), which shows potential for biomedical applications (Albertson & Sjöling, 1992).
Ring-Opening Polymerization : Diphenyl phosphate effectively catalyzes the controlled ring-opening polymerization of trimethylene carbonates, leading to various polycarbonates useful in biomedical and other applications (Makiguchi et al., 2013).
Conformational Analysis : The conformational properties of 5-Methyl-2,2-diphenyl-1,3-dioxane, a related compound, have been analyzed to understand its chemical behavior (Kuramshina et al., 2020).
Antioxidant Activity : The structure-activity relationship of 1,3-dioxan derivatives has been studied to evaluate their antioxidant properties (Drapak et al., 2019).
Antitumor Properties : Alkyl nitrosoureidodioxans, including 1,3-dioxan derivatives, have shown promising antitumor properties (Kon’kov et al., 1998).
Synthesis of Vicinal Tricarbonyl Derivatives : Bis(arylmethylidene)dioxan-5-ones are used in synthesizing vicinal tricarbonyl derivatives, highlighting their utility in organic synthesis (Abaee et al., 2008).
Biodegradable Polymers : Poly(D,L-3-MeDX), a biodegradable poly(ester-ether) derived from 1,3-dioxan-2-one, is suitable for biomedical applications due to its lower ceiling temperature and glass transition temperature (Lochee et al., 2010).
Cyclic Carbonate Synthesis : A novel synthetic method for six-membered cyclic carbonates, including 1,3-dioxan-2-one derivatives, offers applications in preparing mono- and biscyclic carbonates (Rokicki et al., 2000).
Conformational Equilibria Studies : Research has explored the conformational equilibria in 5-alkyl-1,3-dioxanes, contributing to the understanding of six-membered ring conformational analysis (Riddell & Robinson, 1967).
Safety And Hazards
properties
IUPAC Name |
5-methyl-5-propyl-1,3-dioxan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-4-8(2)5-10-7(9)11-6-8/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAWSFWKAUAJKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(COC(=O)OC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064574 | |
Record name | 1,3-Dioxan-2-one, 5-methyl-5-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-propyl-1,3-dioxan-2-one | |
CAS RN |
7148-50-7 | |
Record name | 5-Methyl-5-propyl-1,3-dioxan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7148-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Methyl-5-propyl-1,3-dioxan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7148-50-7 | |
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Record name | 1,3-Dioxan-2-one, 5-methyl-5-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dioxan-2-one, 5-methyl-5-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-5-propyl-1,3-dioxan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-METHYL-5-PROPYL-1,3-DIOXAN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXX4CCT5JI | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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